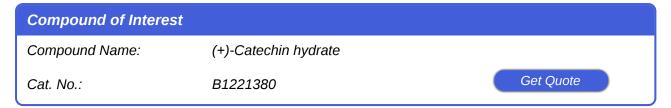


(+)-Catechin hydrate solubility in DMSO and ethanol

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An Application Note on the Solubility of (+)-Catechin Hydrate in DMSO and Ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Catechin hydrate is a natural polyphenolic flavonoid compound widely studied for its antioxidant, anti-inflammatory, and other potential therapeutic properties[1][2]. As a staple in traditional herbal remedies, its investigation in modern drug discovery and development is of significant interest[3]. Accurate solubility data is fundamental for the preparation of stock solutions and the design of in vitro and in vivo experiments. This document provides a summary of the reported solubility of (+)-catechin hydrate in dimethyl sulfoxide (DMSO) and ethanol, along with a detailed protocol for its experimental determination.

Solubility Data

(+)-Catechin hydrate is a crystalline solid that is soluble in organic solvents like ethanol and DMSO[4]. The solubility can vary between suppliers and batches. The following table summarizes publicly available solubility data for (+)-catechin hydrate in these common laboratory solvents.



Solvent	Reported Solubility	Source
DMSO	~50 mg/mL	Cayman Chemical[4]
DMSO	58 mg/mL	Selleck Chemicals
DMSO	≥11.85 mg/mL	APExBIO, RayBiotech
DMSO	126 mg/mL	TargetMol
Ethanol	~100 mg/mL	Cayman Chemical
Ethanol	50 mg/mL	Sigma-Aldrich, ChemicalBook
Ethanol	58 mg/mL	Selleckchem
Ethanol	≥10.1 mg/mL	APExBIO

Note: The solubility of flavonoids can be influenced by factors such as temperature, the purity of both the solute and the solvent, and the hydration state of the compound. It is noted that moisture-absorbing DMSO can reduce solubility, and the use of fresh DMSO is recommended.

Experimental Protocol: Determination of Solubility by the Shake-Flask Method

The following protocol describes a standard shake-flask method for determining the equilibrium solubility of **(+)-catechin hydrate**. This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

- **(+)-Catechin hydrate** powder (≥98% purity)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Anhydrous Ethanol (200 proof)
- Analytical balance (readable to 0.01 mg)
- Vials with screw caps (e.g., 2 mL glass vials)



- Orbital shaker or vortex mixer
- Constant temperature incubator or water bath
- · Centrifuge capable of handling vials
- Calibrated pipettes
- Syringe filters (0.2 μm, PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer

Protocol Steps

- Preparation:
 - Set the incubator or water bath to the desired experimental temperature (e.g., 25 °C).
 - Label vials clearly for each solvent (DMSO and Ethanol).
- Addition of Solute and Solvent:
 - Add an excess amount of (+)-catechin hydrate to each vial. This ensures that a saturated solution is achieved, with undissolved solid remaining. A starting point could be approximately 150 mg of catechin for every 1 mL of solvent, based on the highest reported solubility values.
 - Accurately pipette a precise volume of the selected solvent (e.g., 1.0 mL) into the corresponding vial containing the excess solid.
- Equilibration:
 - Securely cap the vials.
 - Place the vials in the orbital shaker within the temperature-controlled environment.
 - Shake the vials at a constant speed for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended for this process.



Phase Separation:

- After the equilibration period, remove the vials and allow them to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
- To ensure complete separation of the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 x g) for 10-15 minutes.
- · Sample Collection and Dilution:
 - Carefully aspirate the supernatant (the saturated solution) using a pipette, being cautious not to disturb the solid pellet at the bottom.
 - \circ For enhanced purity, pass the collected supernatant through a 0.2 μ m syringe filter to remove any remaining micro-particulates.
 - Perform a precise serial dilution of the clear, saturated filtrate with the same solvent used initially. The dilution factor should be chosen to bring the concentration within the linear range of the analytical instrument (HPLC or UV-Vis spectrophotometer).

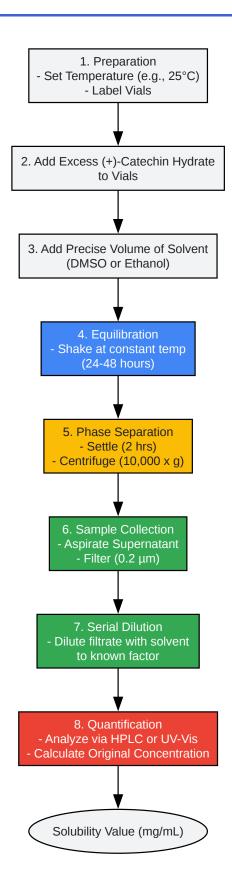
Quantification:

- Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of (+)-catechin hydrate.
- For UV-Vis, the absorbance can be measured at its λmax of approximately 280 nm.
- Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of the compound at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of **(+)-catechin hydrate**.





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Caption: Workflow for determining (+)-catechin hydrate solubility.



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